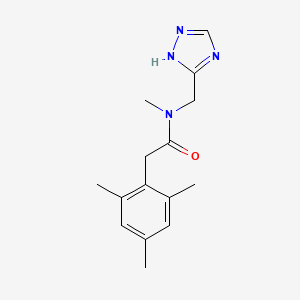
N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)-2-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)-2-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a triazole ring and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)-2-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Trimethylphenyl Group: The trimethylphenyl group is introduced through a Friedel-Crafts acylation reaction, where 2,4,6-trimethylbenzoyl chloride reacts with an appropriate amine.
Methylation and Final Assembly: The final step involves the methylation of the nitrogen atom and the coupling of the triazole and trimethylphenyl groups through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include hydroxylated, aminated, or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)-2-(2,4,6-trimethylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, making it a candidate for the development of antifungal, antibacterial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)-2-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with
Properties
IUPAC Name |
N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)-2-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-5-11(2)13(12(3)6-10)7-15(20)19(4)8-14-16-9-17-18-14/h5-6,9H,7-8H2,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEKTAOMJQEXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)N(C)CC2=NC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one](/img/structure/B7058616.png)
![N-[3-(3-hydroxy-4-methylpiperidin-1-yl)-3-oxopropyl]-1H-indazole-3-carboxamide](/img/structure/B7058630.png)

![2-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B7058652.png)
![Tert-butyl 4-[(2-propylpyrazol-3-yl)amino]piperidine-1-carboxylate](/img/structure/B7058666.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylsulfonyl]-1-propan-2-ylimidazole](/img/structure/B7058670.png)
![N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7058673.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-phenylpiperidin-4-amine](/img/structure/B7058674.png)
![1-(5-methyl-1H-pyrazol-3-yl)-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine](/img/structure/B7058678.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7058684.png)
![[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B7058691.png)
![9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7058693.png)
![5-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-2-sulfonamide](/img/structure/B7058704.png)
![4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7058709.png)
